molecular formula C5H8N2O B2570416 4-Ethyl-1,2-oxazol-3-amine CAS No. 1498793-09-1

4-Ethyl-1,2-oxazol-3-amine

Cat. No.: B2570416
CAS No.: 1498793-09-1
M. Wt: 112.132
InChI Key: HXUGVRAVZOPLQR-UHFFFAOYSA-N
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Description

Academic Significance of 1,2-Oxazole Scaffolds in Organic Chemistry

The 1,2-oxazole (or isoxazole) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of profound academic and industrial interest due to its presence in a wide array of biologically active compounds and its versatility as a synthetic intermediate. ontosight.ainih.gov

The academic significance of 1,2-oxazole scaffolds stems from several key aspects:

Medicinal Chemistry: Isoxazole (B147169) derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their ability to act as bioisosteres for other functional groups allows for the fine-tuning of drug-like properties in medicinal chemistry research.

Agrochemicals: The isoxazole core is a key component in a number of commercially successful herbicides and pesticides, driving ongoing research into novel derivatives with improved efficacy and environmental profiles.

Materials Science: The unique electronic properties of the isoxazole ring have led to its incorporation into organic materials designed for applications in electronics and photonics. nih.gov

Synthetic Utility: The 1,2-oxazole ring is a stable aromatic system that can undergo a variety of chemical transformations. Furthermore, the N-O bond within the ring can be cleaved under specific conditions, providing a strategic pathway to a range of acyclic and other heterocyclic systems, making it a valuable synthon in organic synthesis. ontosight.ai

The synthesis of the 1,2-oxazole ring is a well-established area of research, with two primary methods being the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. ontosight.ai

Positional Isomerism and Substituent Effects in 1,2-Oxazole Amines

The properties and reactivity of 1,2-oxazole derivatives are highly dependent on the nature and position of substituents on the ring. In the case of amino-substituted 1,2-oxazoles, positional isomerism plays a critical role in determining the compound's chemical behavior.

Substituent effects, as described by Hammett-type relationships, are crucial for understanding and predicting the reactivity of these compounds. The ethyl group at the 4-position in 4-Ethyl-1,2-oxazol-3-amine is an electron-donating group. Its presence influences the electron density of the isoxazole ring and can affect the reactivity of the amine group at the 3-position. For example, the electron-donating nature of the ethyl group may increase the nucleophilicity of the amino group.

Feature3-Amino-1,2-oxazole4-Amino-1,2-oxazole5-Amino-1,2-oxazole
Position of Amine Adjacent to the oxygen atomBetween the two carbon atomsAdjacent to the nitrogen atom
Electronic Influence The proximity to the electronegative oxygen atom can influence the basicity of the amino group.The amino group is situated on the C-C bond of the heterocycle.The amino group is adjacent to the ring nitrogen, potentially influencing its reactivity through resonance effects.

Research Context and Theoretical Importance of this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its theoretical importance can be inferred from the broader context of isoxazole chemistry and the principles of medicinal chemistry and materials science.

The structure of this compound presents a unique combination of a proven pharmacophore (the 1,2-oxazole ring), a primary amino group (a key functional group for forming further linkages), and a small alkyl substituent (the ethyl group) that can influence solubility and steric interactions.

Theoretical Importance:

Scaffold for Library Synthesis: this compound represents a valuable building block for combinatorial chemistry and the generation of compound libraries. The primary amino group can be readily derivatized to introduce a wide range of substituents, allowing for the systematic exploration of chemical space in the search for new bioactive molecules.

Computational Studies: The relatively simple structure of this compound makes it an ideal candidate for computational and theoretical studies. bohrium.com Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic properties, such as molecular orbital energies, charge distribution, and reactivity indices. These theoretical insights can guide the rational design of more complex derivatives with desired properties.

Probe for Structure-Activity Relationship (SAR) Studies: By systematically modifying the ethyl group or the amino group, or by introducing other substituents onto the isoxazole ring, researchers can perform detailed SAR studies. This would allow for the elucidation of the key structural features required for a particular biological activity or material property.

The theoretical study of such molecules often involves the calculation of various molecular descriptors to predict their behavior.

Molecular DescriptorTheoretical Relevance for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) The MEP map reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of interaction with other molecules.
Dipole Moment The dipole moment provides information about the overall polarity of the molecule, which influences its solubility and its ability to engage in dipole-dipole interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1,2-oxazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-4-3-8-7-5(4)6/h3H,2H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUGVRAVZOPLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CON=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1498793-09-1
Record name 4-ethyl-1,2-oxazol-3-amine
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Spectroscopic and Structural Elucidation of 4 Ethyl 1,2 Oxazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 4-Ethyl-1,2-oxazol-3-amine is anticipated to exhibit distinct signals corresponding to the ethyl and amino protons, as well as the single proton on the isoxazole (B147169) ring. The ethyl group will present as a quartet for the methylene (-CH₂) protons, due to coupling with the adjacent methyl (-CH₃) protons, and a triplet for the methyl protons, resulting from coupling with the methylene protons. The amino (-NH₂) protons are expected to appear as a broad singlet, and the chemical shift can be influenced by solvent and concentration. The proton at the 5-position of the isoxazole ring is expected to appear as a singlet.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (ethyl) ~1.2 Triplet ~7.5
-CH₂ (ethyl) ~2.5 Quartet ~7.5
-NH₂ ~5.0 (broad) Singlet -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. For this compound, five distinct carbon signals are expected. The isoxazole ring carbons (C3, C4, and C5) will have characteristic chemical shifts, with C3 and C5 appearing at lower fields due to their proximity to the heteroatoms. The ethyl group will show two signals corresponding to the methylene and methyl carbons.

Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
-C H₃ (ethyl) ~12
-C H₂ (ethyl) ~20
C4 (isoxazole) ~100
C5 (isoxazole) ~150

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

¹⁵N NMR spectroscopy, while less common, can offer valuable insights into the electronic environment of the nitrogen atoms. In this compound, two nitrogen signals are anticipated. The isoxazole ring nitrogen (N2) is expected to resonate at a significantly different chemical shift compared to the exocyclic amino nitrogen (-NH₂), reflecting their distinct bonding and electronic environments. The amino nitrogen signal is generally expected to be sharper than the ring nitrogen.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds. The amino group should exhibit symmetric and asymmetric N-H stretching vibrations. The ethyl group will be identified by its C-H stretching and bending vibrations. The isoxazole ring will have characteristic C=N and C=C stretching vibrations.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-NH₂ N-H stretch (asymmetric) ~3400
-NH₂ N-H stretch (symmetric) ~3300
C-H (ethyl) C-H stretch ~2970-2850
C=N (isoxazole) C=N stretch ~1620
C=C (isoxazole) C=C stretch ~1580

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group and cleavage of the isoxazole ring, providing further structural evidence.

Expected Mass Spectrometry Data for this compound

Ion m/z (expected) Description
[M]⁺ 112.06 Molecular Ion
[M - CH₃]⁺ 97.05 Loss of a methyl radical

Advanced Spectroscopic Techniques for Conformational and Electronic Structure Probing

The comprehensive understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential applications. While classical spectroscopic methods provide fundamental structural information, advanced techniques, often coupled with computational chemistry, offer deeper insights into its conformational landscape and electronic distribution.

Conformational Analysis:

The ethyl group at the C4 position introduces conformational flexibility to the this compound molecule. Rotation around the C4-C(ethyl) single bond can lead to different spatial arrangements of the ethyl group relative to the oxazole (B20620) ring. Advanced spectroscopic techniques, in conjunction with computational modeling, can identify the most stable conformers and the energy barriers between them.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the stereochemistry and preferred conformations of heterocyclic compounds in solution. ipb.pt For this compound, NOESY experiments could reveal through-space interactions between the protons of the ethyl group and the protons of the oxazole ring or the amine group, thereby defining their relative spatial orientation.

Electronic Structure Probing:

Computational chemistry provides detailed information on the electronic properties. Theoretical calculations can determine parameters such as ionization potential, electron affinity, and dipole moment, which are influenced by substitutions on the isoxazole ring. researchgate.net For instance, the substitution of a methyl group on an isoxazole ring has been shown to affect the electronic parameters due to charge disturbance in the ring. researchgate.net

The following tables present detailed research findings derived from theoretical calculations on this compound, providing insights into its conformational and electronic characteristics.

Interactive Data Tables

Table 1: Predicted Conformational Isomers and Relative Energies of this compound

ConformerDihedral Angle (N1-C5-C4-C_ethyl) (°)Relative Energy (kcal/mol)Population (%) at 298.15 K
I (Anti-periplanar)180.00.0065.2
II (Syn-clinal)65.81.2517.4
III (Anti-clinal)-115.31.2817.4

Note: Data is hypothetical and for illustrative purposes based on typical computational outputs for similar molecules.

Table 2: Calculated Electronic Properties of the Most Stable Conformer of this compound

PropertyValue
HOMO Energy-6.54 eV
LUMO Energy1.89 eV
HOMO-LUMO Gap8.43 eV
Dipole Moment2.75 D
Ionization Potential7.82 eV

Note: Data is hypothetical and for illustrative purposes based on typical computational outputs for similar molecules.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C3-158.2
C4-110.5
C58.15 (s, 1H)152.8
-NH₂5.30 (s, 2H)-
-CH₂-2.58 (q, 2H)18.7
-CH₃1.21 (t, 3H)13.5

Note: Data is hypothetical and for illustrative purposes based on typical computational outputs for similar molecules.

Computational Chemistry and Theoretical Investigations of 4 Ethyl 1,2 Oxazol 3 Amine

Quantum Chemical Studies: An Uncharted Territory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Ethyl-1,2-oxazol-3-amine, such studies would provide valuable information about its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of this compound, including the visualization of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO) and the mapping of charge density distribution, would be crucial. This analysis would help in identifying the nucleophilic and electrophilic sites within the molecule, thereby predicting its reactivity in various chemical reactions. While general studies on isoxazoles indicate that the nitrogen and oxygen atoms are regions of high electron density, specific quantitative data for the title compound is absent.

Geometry Optimization and Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are routinely used to determine the most stable three-dimensional structure of a molecule. A geometry optimization of this compound would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, a conformational analysis, especially concerning the rotation of the ethyl group, would identify the global and local energy minima on the potential energy surface. This information is vital for understanding its shape and how it might interact with other molecules.

Vibrational Spectroscopy Predictions and Spectral Interpretation

Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum for this compound could be generated. This predicted spectrum would be an invaluable tool for the interpretation of experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the observed absorption bands.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its participation in various organic transformations. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out, providing insights into the kinetics and thermodynamics of the process. Such studies for this specific molecule have not been reported.

Molecular Docking and Dynamics Simulations

In the context of drug design and materials science, understanding the non-covalent interactions of a molecule with a specific target is essential.

Molecular docking simulations could be employed to predict the preferred binding orientation of this compound within a designed chemical target. This would involve calculating the binding affinity and analyzing the key intermolecular interactions, such as hydrogen bonds and van der Waals forces.

Following docking, molecular dynamics simulations could provide a more dynamic picture of the binding event. These simulations track the movements of the molecule and its target over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. While docking studies have been performed on various isoxazole (B147169) derivatives, specific simulations involving this compound are not documented.

Structure-Property Relationships Derived from Computational Data

By systematically modifying the structure of this compound in silico and calculating various electronic and structural parameters, it would be possible to establish quantitative structure-property relationships (QSPRs). These relationships could correlate computed descriptors with specific chemical behaviors or properties of interest, guiding the design of new derivatives with tailored characteristics. The lack of foundational computational data for the parent compound, however, precludes the development of such models.

Reactivity and Chemical Transformations of 4 Ethyl 1,2 Oxazol 3 Amine

Reactions Involving the 3-Amino Group

The primary amino group is a key site for a variety of chemical transformations, including alkylation, acylation, and condensation reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the 3-amino group readily participates in N-alkylation and N-acylation reactions. tandfonline.com

N-Alkylation: The alkylation of the amino group on the oxazole (B20620) ring can occur at the 3-position, indicating a strong tendency for this type of reaction. tandfonline.com This process is a common strategy in organic synthesis to introduce various alkyl groups. beilstein-journals.org Traditional methods often involve the use of alkylating agents that can sometimes lead to multiple alkylations. beilstein-journals.org However, more modern approaches, such as hydrogen borrowing catalysis, offer a greener alternative with water as the only byproduct. beilstein-journals.org Another method involves the direct substitution of alcohols with amines, though this often requires significant activation of the alcohol. beilstein-journals.org For α-amino acid esters and amides, a robust ruthenium-catalyzed N-alkylation with alcohols has been developed, which is atom-economic and proceeds with excellent retention of stereochemistry. d-nb.info A method for the selective mono-N-alkylation of 3-amino alcohols has also been described, which relies on the formation of a stable chelate with 9-BBN. organic-chemistry.org

N-Acylation: The 3-amino group exhibits high reactivity towards acylation. tandfonline.com N-acylation is a fundamental transformation in organic chemistry, often utilized in the synthesis of amides. For instance, the N-acylation of L-valine with an acyl chloride has been reported as a key step in the synthesis of novel 1,3-oxazole derivatives. mdpi.com In a specific example, the acylation of the amino group of a different oxazole derivative, 5-methyl-1,2-oxazol-3-amine, is part of the structure of a more complex molecule. drugbank.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions
Reaction TypeReactantReagentProductReference
N-AlkylationAmino AlcoholsAlcohols (with γ-Al2O3 catalyst)N-alkylated cyclic amines beilstein-journals.org
N-Alkylationα-Amino acid esters/amidesAlcohols (with Ruthenium catalyst)N-alkyl amino acid esters/amides d-nb.info
N-Alkylation3-Amino AlcoholsAlkyl halide (with 9-BBN)Mono-N-alkylated 3-amino alcohols organic-chemistry.org
N-AcylationL-valineAcyl chlorideN-acyl-L-valine mdpi.com
N-Acylation5-methyl-1,2-oxazol-3-amine derivativeAcyl groupN-acylated oxazole derivative drugbank.com

Condensation and Imine/Schiff Base Formation

The primary amino group of 4-Ethyl-1,2-oxazol-3-amine can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. chemistrysteps.comlibretexts.org This reaction is typically carried out under mildly acidic conditions to activate the carbonyl group for nucleophilic attack by the amine. chemistrysteps.com The formation of an imine involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comlibretexts.org

The formation of imines is a reversible process, and the resulting C=N double bond can be hydrolyzed back to the corresponding amine and carbonyl compound. libretexts.org In some cases, multicomponent reactions involving aminoazoles, aldehydes, and cyclic CH-acids can lead to the formation of more complex heterocyclic systems. nih.gov The reaction of 2-aminooxazole with sugars, for example, can be influenced by the pH and the presence of other reagents, leading to different products. researchgate.net

Other Transformations of the Primary Amine Functionality

Beyond alkylation, acylation, and condensation, the primary amine functionality can participate in other transformations. For example, 2-aminooxazoles can react with isothiocyanates. researchgate.net Additionally, the amino group can be involved in cyclization reactions to form fused heterocyclic systems. For instance, the reaction of 5-aminooxazoles with maleic anhydride (B1165640) can lead to the formation of pyrrolo[3,4-b]pyridin-5-ones through a cascade of reactions including N-acylation and aza Diels-Alder cycloaddition. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Ring System

The oxazole ring itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Substitution: The oxazole ring is generally considered electron-deficient, making electrophilic substitution difficult unless activating, electron-donating groups are present. pharmaguideline.com When such groups are present, electrophilic attack occurs preferentially at the C5 position, followed by C4 and then C2. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is also challenging. pharmaguideline.com It typically requires the presence of a good leaving group, and often, the reaction can lead to ring cleavage rather than simple substitution. pharmaguideline.com When substitution does occur, it is most facile at the C2 position, especially if an electron-withdrawing group is present at C4. pharmaguideline.com Halogen atoms at the C2 position can be replaced by nucleophiles. pharmaguideline.com Vicarious nucleophilic substitution (VNS) is a specific type of nucleophilic substitution that allows for the replacement of a hydrogen atom in electron-deficient aromatic rings. organic-chemistry.org

Reactions at the 4-Ethyl Substituent

The ethyl group at the 4-position is generally less reactive than the amino group or the oxazole ring itself. However, it can potentially undergo free-radical halogenation at the benzylic-like position adjacent to the oxazole ring under appropriate conditions. The electronic nature of the substituent at the 4-position can also influence the reaction pathways of the oxazole ring, as seen in cycloaddition reactions. nih.gov

Cycloaddition Reactions and Potential Ring Expansions/Contractions of the Oxazole Core

Oxazoles can participate as the diene component in Diels-Alder reactions, particularly when substituted with electron-releasing groups. pharmaguideline.com These cycloaddition reactions can be used to synthesize pyridine (B92270) or furan (B31954) derivatives. pharmaguideline.com The reaction of oxazoles with dienophiles like alkenes, alkynes, and benzynes has been reported. pharmaguideline.combohrium.com Intramolecular Diels-Alder reactions of oxazoles are also a powerful tool for the synthesis of complex natural products. thieme-connect.com

Furthermore, oxazoles can undergo other types of cycloaddition reactions. For example, gold-catalyzed [3+2] cycloaddition reactions have been developed for the synthesis of substituted oxazoles. birmingham.ac.uk The reactivity of oxazoles in cycloadditions can be influenced by the substituents on the ring. For instance, the reaction of 2-amino-4-alkyl oxazoles with o-quinone methides can result in either a [4+2] cycloaddition or a 1,4-conjugate addition, depending on the electronic nature of the 4-alkyl substituent. nih.gov

Ring expansion or contraction of the oxazole core is less common but can occur under specific conditions, often as a result of subsequent transformations following an initial reaction, such as ring cleavage after a nucleophilic attack. pharmaguideline.com

Formation of Metal Complexes with this compound as a Ligand

No research findings or data on the formation of metal complexes with this compound as a ligand are currently available in the public domain.

Synthetic Applications and Material Science Contributions of 4 Ethyl 1,2 Oxazol 3 Amine Derivatives

Utilization as a Versatile Synthetic Building Block

The inherent reactivity of the 3-amino-1,2-oxazole core, combined with the influence of the 4-ethyl substituent, positions 4-Ethyl-1,2-oxazol-3-amine as a highly adaptable building block in organic synthesis. The amino group serves as a key functional handle for a variety of chemical transformations, enabling the construction of more elaborate molecular frameworks.

Derivatives of this compound are valuable precursors for the synthesis of a wide array of advanced heterocyclic systems. The amino group can readily undergo reactions such as acylation, alkylation, and condensation, leading to the formation of fused and substituted heterocyclic structures. For instance, reaction with diketones or their equivalents can lead to the formation of oxazolo[3,2-a]pyrimidine or oxazolo[3,2-a]pyridine (B1258410) ring systems. These fused heterocycles are of significant interest due to their prevalence in biologically active molecules.

The general reactivity of aminoazoles allows for their participation in cyclization reactions with various bis-electrophiles, leading to the fusion of additional heterocyclic rings to the oxazole (B20620) moiety. This approach is a powerful strategy for the synthesis of novel polycyclic aromatic systems with potential applications in medicinal chemistry and materials science. The ethyl group at the 4-position can influence the regioselectivity of these cyclization reactions and modify the physicochemical properties of the resulting fused systems.

Table 1: Examples of Advanced Heterocyclic Systems Derived from Aminooxazole Precursors

Precursor TypeReactantResulting Heterocyclic SystemPotential Applications
3-Aminooxazoleβ-DiketoneOxazolo[3,2-a]pyrimidineMedicinal Chemistry
3-Aminooxazoleα,β-Unsaturated KetoneOxazolo[3,2-a]pyridineAgrochemicals, Pharmaceuticals
3-AminooxazoleIsothiocyanateOxazolo[3,2-a] acs.orgnih.govbirmingham.ac.uktriazineMaterial Science

This table presents plausible synthetic routes based on the known reactivity of amino-azoles.

The structural attributes of this compound make it an ideal scaffold for the generation of combinatorial libraries. The ability to introduce diversity at the 3-amino position, and potentially at other positions of the oxazole ring through further functionalization, allows for the rapid synthesis of a large number of structurally related compounds. This is particularly valuable in drug discovery and material science for the high-throughput screening of new lead compounds and materials with desired properties.

By employing solid-phase or solution-phase parallel synthesis techniques, the amino group of the this compound core can be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates. This approach facilitates the creation of libraries of amides, sulfonamides, and ureas, each with unique substituents. The resulting chemical diversity provides a rich source of novel structural motifs for biological screening and materials testing. The synthesis of combinatorial libraries of substituted 3-thio-1,2,4-triazoles and 2-thioimidazoles has been successfully demonstrated, showcasing the feasibility of applying similar strategies to aminooxazole scaffolds nih.gov.

Development of Novel Functional Materials (e.g., organic semiconductors, coordination polymers, without specific performance data)

The unique electronic properties of the oxazole ring, coupled with the potential for extensive functionalization, make derivatives of this compound promising candidates for the development of novel functional materials.

Oxazole-containing compounds have been theoretically investigated as potential n-type organic semiconductors. The electron-deficient nature of the oxazole ring can facilitate electron transport, a key characteristic for n-type materials. By incorporating this compound derivatives into larger π-conjugated systems, it is possible to tune the electronic properties and create materials suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Theoretical studies on materials containing thiazole (B1198619) and oxazole frameworks suggest that the energy levels of the HOMO and LUMO can be modulated by the choice of the heterocyclic core and substituents acs.org.

Furthermore, the nitrogen atoms within the oxazole ring and the exocyclic amino group of this compound derivatives can act as coordination sites for metal ions. This opens up the possibility of using these compounds as ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). Coordination polymers based on other amino-azole ligands, such as 3-amino-1,2,4-triazole, have been successfully synthesized, demonstrating the viability of this approach mdpi.com. By carefully selecting the metal ions and the specific functional groups on the this compound derivative, it is possible to construct materials with diverse topologies and potential applications in catalysis, gas storage, and sensing.

Integration into Macrocyclic and Supramolecular Architectures

The structural features of this compound derivatives also lend themselves to incorporation into larger, more complex molecular assemblies such as macrocycles and supramolecular structures.

The amino group can serve as a reactive site for macrocyclization reactions. For instance, it can be acylated with a dicarboxylic acid derivative to form a linear precursor that can subsequently undergo intramolecular cyclization to yield a macrocyclic lactam. Macrocycles containing oxazole units, such as pyridyl polyoxazoles, have been synthesized and shown to possess interesting biological activities nih.gov. The 4-ethyl group can provide steric bulk, influencing the conformation and properties of the resulting macrocycle. Moreover, 5-aminooxazoles have been utilized as internal activators for the synthesis of macrocyclodepsipeptides, highlighting the synthetic versatility of the aminooxazole scaffold in macrocycle synthesis chimia.ch.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the amino group and the nitrogen atom of the oxazole ring can be exploited to direct the self-assembly of molecules into well-defined architectures. Non-covalent interactions, such as hydrogen bonding and π-π stacking, can drive the formation of extended networks, liquid crystals, and other organized structures. The study of supramolecular assemblies of other amino-heterocycles with carboxylic acids has revealed the formation of intricate hydrogen-bonded networks, suggesting that derivatives of this compound could similarly be used to construct novel supramolecular materials with tailored properties mdpi.com.

Q & A

Basic: What established synthetic methodologies are recommended for 4-Ethyl-1,2-oxazol-3-amine in academic research?

Methodological Answer:
The synthesis of this compound derivatives typically involves cyclization reactions of pre-functionalized precursors. For example, ethyl 2-((4-chloropyridin-2-yl)amino)oxazole-4-carboxylate, a structurally related compound, is synthesized via condensation of thiourea intermediates with α-haloketones under basic conditions . Modifications to the ethyl group can be introduced through alkylation or nucleophilic substitution post-cyclization. Multi-step protocols should include purity checks via TLC and intermediate characterization using 1H^1H-NMR to confirm regioselectivity .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to verify substituent positions and electronic environments (e.g., distinguishing oxazole protons from ethyl groups) .
  • X-ray Crystallography: Single-crystal diffraction (using SHELXL for refinement) resolves bond angles and confirms the oxazole ring geometry. For example, 5-methyl-1,2-oxazol-3-amine derivatives show characteristic intramolecular O–H⋯N hydrogen bonds .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Basic: What safety protocols are essential when synthesizing this compound derivatives?

Methodological Answer:

  • Waste Management: Segregate halogenated byproducts (e.g., from α-haloketone precursors) and coordinate with certified waste treatment facilities to prevent environmental contamination .
  • Personal Protective Equipment (PPE): Use fume hoods, nitrile gloves, and flame-resistant lab coats during exothermic reactions (e.g., cyclization steps).
  • Stability Testing: Store intermediates at –20°C under inert gas to avoid decomposition .

Advanced: How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound derivatives?

Methodological Answer:
Contradictions often arise from dynamic equilibria (e.g., tautomerism) or polymorphism. To address this:

  • Multi-Technique Validation: Cross-reference NMR data with X-ray structures (refined via SHELX or OLEX2) to confirm static vs. dynamic behavior .
  • Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental results. For example, graph-set analysis (R22_2^2(8) motifs) can explain hydrogen bonding discrepancies .
  • Temperature-Dependent Studies: Variable-temperature NMR or crystallography can reveal conformational flexibility .

Advanced: How does the ethyl substituent influence the hydrogen bonding network in this compound crystals?

Methodological Answer:
The ethyl group sterically directs hydrogen bonding patterns. In 5-methyl-1,2-oxazol-3-amine analogs, the methyl group forms inversion dimers via N–H⋯N interactions (R22_2^2(8) rings). Substituting methyl with ethyl may disrupt these motifs, favoring weaker C–H⋯O interactions or π-stacking (centroid distances ~3.8 Å) due to increased bulk . Use Mercury (CCDC) software to analyze packing diagrams and quantify intermolecular distances .

Advanced: What strategies optimize metal coordination reactions involving this compound?

Methodological Answer:

  • Ligand Design: The oxazole nitrogen and amine group act as bidentate ligands. Pre-functionalize the ethyl group with electron-withdrawing substituents to enhance metal binding (e.g., FeII^{II} complexes with spin-crossover behavior) .
  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to stabilize charge-transfer intermediates.
  • Spectroscopic Monitoring: Track reaction progress via UV-Vis (d-d transitions) and EPR for paramagnetic species .

Advanced: How can researchers address contradictory biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Curves: Re-evaluate activity across concentrations (e.g., 1–100 μM) to identify non-linear effects, as seen in anti-tubercular studies .
  • Metabolite Profiling: Use LC-MS to detect in situ degradation products that may influence activity.
  • In Silico Docking: Compare binding affinities (AutoDock Vina) to target proteins (e.g., mycobacterial enzymes) and correlate with experimental IC50_{50} values .

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